molecular formula C17H38N2 B1605765 N,N,N',N'-Tetrabutylmethylenediamine CAS No. 20280-10-8

N,N,N',N'-Tetrabutylmethylenediamine

Cat. No. B1605765
CAS RN: 20280-10-8
M. Wt: 270.5 g/mol
InChI Key: XHQHCZJKIMGMBY-UHFFFAOYSA-N
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Description

“N,N,N’,N’-Tetrabutylmethylenediamine” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that its structure is similar to “N,N,N’,N’-Tetramethylethylenediamine” (TMEDA), which is a bidentate tertiary amine and a Lewis base having good solvating properties2.



Synthesis Analysis

The synthesis of “N,N,N’,N’-Tetrabutylmethylenediamine” is not well-documented in the available literature. However, similar compounds like “N,N,N’,N’-Tetramethylethylenediamine” (TMEDA) are known to form complexes with organolithium compounds3.



Molecular Structure Analysis

The molecular structure of “N,N,N’,N’-Tetrabutylmethylenediamine” is not readily available. However, it is likely to have a structure similar to “N,N,N’,N’-Tetramethylethylenediamine” (TMEDA), which has the formula (CH3)2NCH2CH2N(CH3)24.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “N,N,N’,N’-Tetrabutylmethylenediamine”. However, similar compounds like “N,N,N’,N’-Tetramethylethylenediamine” (TMEDA) are known to form complexes with organolithium compounds, increasing their reactivity3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N,N’,N’-Tetrabutylmethylenediamine” are not readily available. However, similar compounds like “N,N,N’,N’-Tetramethylethylenediamine” (TMEDA) have a boiling point of 120-122 °C, a melting point of -55 °C, and a density of 0.775 g/mL at 20 °C5.


Scientific Research Applications

Enzymological and Pharmacological Analog

  • N-Nitroethylenediamine, resembling the neurotransmitter GABA, is accepted as a substrate by GABA-catabolizing enzymes. Given its steric and ionic similarity to the carboxymethyl group, nitramines like N,N,N',N'-Tetrabutylmethylenediamine may serve as useful analogs in enzymology and pharmacology (Alston et al., 1981).

Catalyst in Organic Reactions

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) acts as an additive in the amination of aryl Grignard reagents with N-chloroamines, leading to the production of various arylamines (Hatakeyama et al., 2010).
  • TMEDA is also identified as an efficient catalyst for the acylation of alcohols, phenols, and thiols under solvent-free conditions (Kadam et al., 2009).

Structural Studies in Chemistry

  • Studies involving the tetrameric macrocycle [(P(mu-NtBu))2(1,4-(NH)2C6H4)]4 reveal an unusual folded conformation and a roughly tetrahedral arrangement of endo N-H groups, potentially important for anion coordination. Such research can inform the understanding of N,N,N',N'-Tetrabutylmethylenediamine's structural properties (Fang et al., 2005).

Material Science and Polymer Chemistry

  • N,N,N',N'-Tetraphenyl-1,4-phenylenediamine and its derivatives are utilized in the synthesis of novel conjugated polymers, offering insights into material properties like solubility, thermal stability, and electrochromic applications (Chen et al., 2010).
  • TMEDA is used in controlled/living radical polymerization processes, particularly in atom transfer radical polymerization of various monomers, demonstrating its utility in polymer chemistry (Xia & Matyjaszewski, 1997).

Catalytic Oxidation Processes

  • TMEDA-related compounds have been studiedfor their role in facilitating atom economical/open atmosphere tandem oxidation-Wittig reactions, which is significant in green chemistry applications (Read et al., 2015).
  • Research on bis(μ-oxo) dicopper(III) species with TMEDA as a ligand highlights its potential in enhancing reactivity toward exogenous substrates, contributing to the field of inorganic chemistry and ligand influence on oxidation processes (Kang et al., 2010).

Electrochemical Studies

  • Substituent effects on the electrochemical and spectral characteristics of N,N,N',N'-tetraaryl-p-phenylenediamine derivatives have been explored, revealing insights into mixed-valence compounds and their stability post-oxidation, which is vital for electrochemical applications (Chiu et al., 2005).

Safety And Hazards

The safety and hazards of “N,N,N’,N’-Tetrabutylmethylenediamine” are not well-documented in the available literature. However, similar compounds like “N,N,N’,N’-Tetramethylethylenediamine” (TMEDA) are known to be highly flammable and toxic if swallowed or inhaled6.


Future Directions

There is limited information available on the future directions of “N,N,N’,N’-Tetrabutylmethylenediamine”. However, similar compounds like “N,N,N’,N’-Tetramethylethylenediamine” (TMEDA) are used in molecular biology and could have potential applications in other fields5.


Please note that this analysis is based on the limited information available and the properties of similar compounds. For a more accurate and comprehensive analysis, further research and experimentation would be required.


properties

IUPAC Name

N,N,N',N'-tetrabutylmethanediamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38N2/c1-5-9-13-18(14-10-6-2)17-19(15-11-7-3)16-12-8-4/h5-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQHCZJKIMGMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074018
Record name N,N,N',N'-Tetrabutylmethylenediamine
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Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Methanediamine, N,N,N',N'-tetrabutyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

N,N,N',N'-Tetrabutylmethylenediamine

CAS RN

20280-10-8
Record name N,N,N′,N′-Tetrabutylmethanediamine
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Record name N,N,N',N'-Tetrabutylmethylenediamine
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Record name Methylenebisdibutylamine
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Record name Methanediamine, N,N,N',N'-tetrabutyl-
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Record name N,N,N',N'-Tetrabutylmethylenediamine
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Record name N,N,N',N'-tetrabutylmethylenediamine
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Record name N,N,N',N'-TETRABUTYLMETHYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OA Kazantsev, IR Arifullin, MV Savinova… - Reaction Chemistry & …, 2020 - pubs.rsc.org
The effect of conditions on the regularities of the two-stage one-pot synthesis of N-(dibutylaminomethyl)methacrylamide (DBAMMA) via the Mannich reaction of methacrylamide, …
Number of citations: 7 pubs.rsc.org

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